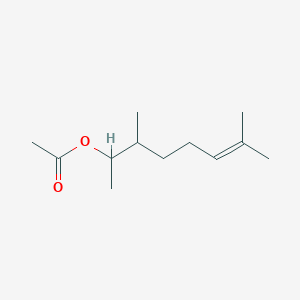
3,7-Dimethyloct-6-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloct-6-en-2-yl acetate is a colorless liquid with a fruity odor. It is also known as geranyl acetate and is commonly used in the fragrance and flavor industry. Geranyl acetate is found in various essential oils such as rose, lavender, and lemon. It is also present in some fruits like oranges, lemons, and grapefruits.
Wirkmechanismus
Geranyl acetate has been found to exhibit various biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the production of reactive oxygen species (ROS) and reducing the oxidative stress in cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemische Und Physiologische Effekte
Geranyl acetate has been found to have various biochemical and physiological effects on the body. It has been shown to have anxiolytic and sedative effects on the central nervous system. It also has anti-inflammatory effects and has been found to reduce the levels of pro-inflammatory cytokines in the body. Geranyl acetate has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Geranyl acetate has several advantages in lab experiments. It is readily available and easy to synthesize. It is also relatively stable and has a long shelf life. However, it has some limitations as well. It is volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to light and heat, which can cause it to degrade over time.
Zukünftige Richtungen
There are several future directions for research on geranyl acetate. One area of research is the development of new drugs using geranyl acetate as a starting material. Another area of research is the study of its potential as a natural insecticide and repellent. Geranyl acetate has also been found to have potential as a food preservative due to its antimicrobial properties. Further studies are needed to explore its potential in these areas.
In conclusion, geranyl acetate is a versatile and widely used compound with various properties and applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. The future directions for research on geranyl acetate have also been highlighted.
Synthesemethoden
Geranyl acetate can be synthesized using different methods. One of the most common methods is the esterification of geraniol with acetic acid in the presence of a catalyst. Geraniol is a natural alcohol found in many essential oils. The reaction is usually carried out under reflux conditions for several hours until the desired yield of geranyl acetate is obtained.
Wissenschaftliche Forschungsanwendungen
Geranyl acetate has been extensively studied for its various properties and applications. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. It is also used in the pharmaceutical industry for the synthesis of various drugs and as a flavoring agent in food products.
Eigenschaften
CAS-Nummer |
15103-31-8 |
|---|---|
Produktname |
3,7-Dimethyloct-6-en-2-yl acetate |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-en-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3 |
InChI-Schlüssel |
ZUFHJEXSOHWOKU-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
Kanonische SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
Andere CAS-Nummern |
15103-31-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



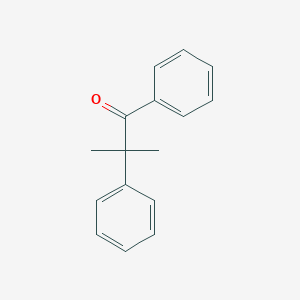
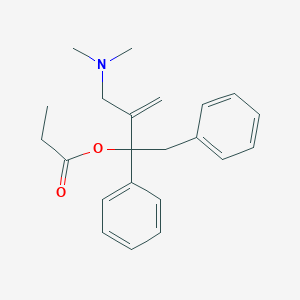
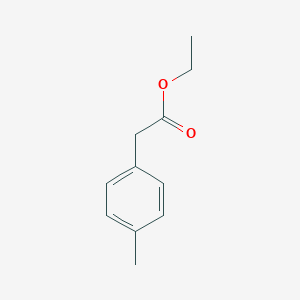
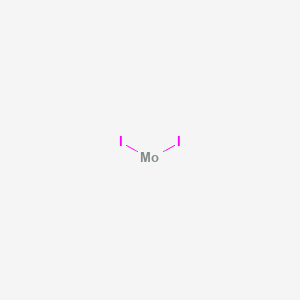
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
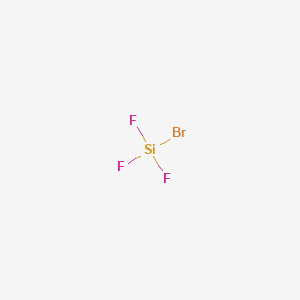
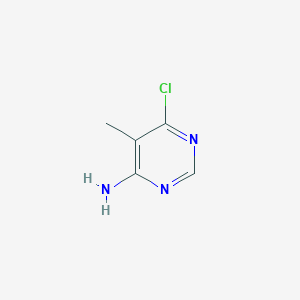

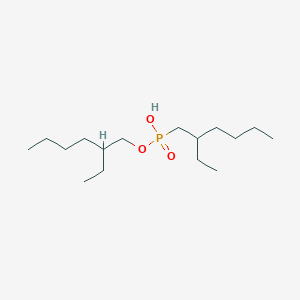
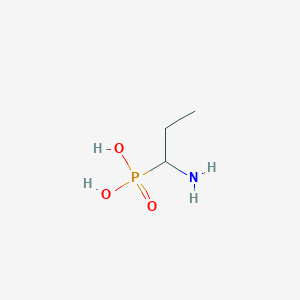
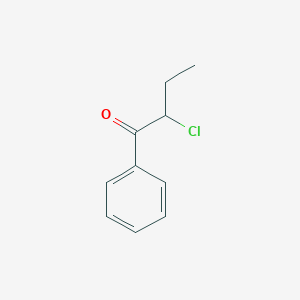

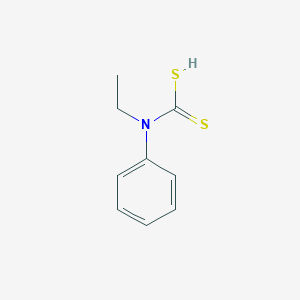
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)